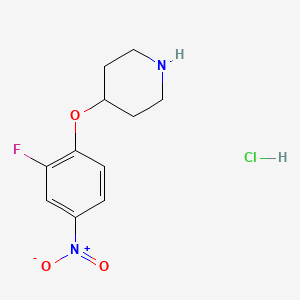

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride

描述

属性

IUPAC Name |

4-(2-fluoro-4-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3.ClH/c12-10-7-8(14(15)16)1-2-11(10)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNGUCUIIZZAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661752 | |

| Record name | 4-(2-Fluoro-4-nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189653-33-5 | |

| Record name | 4-(2-Fluoro-4-nitrophenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride typically involves the reaction of 2-fluoro-4-nitrophenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures to meet industrial standards .

化学反应分析

Types of Reactions: 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, suitable solvents like ethanol or methanol.

Major Products Formed:

Reduction: 4-(2-Amino-4-nitrophenoxy)piperidine hydrochloride.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Phenoxy Ring

Halogen and Nitro Group Positioning

Key Observations :

- Chlorine analogs (e.g., ) exhibit higher molecular weights and altered electronic effects compared to fluorine derivatives.

- Inverted nitro/fluoro positions () may alter steric interactions in binding pockets.

Direct Phenyl vs. Phenoxy Linkage

Key Observations :

- The phenoxy linker in the target compound introduces an oxygen atom, enhancing polarity and solubility compared to direct phenyl-linked analogs .

Functional Group Modifications

Trifluoromethyl and Methoxy Substitutions

Key Observations :

Key Observations :

- Safety data for many analogs (e.g., ) remain incomplete, highlighting the need for further toxicological profiling.

生物活性

4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride is a chemical compound that has garnered attention in various fields of research, particularly in pharmacology and biochemistry. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluoro and nitro group on the phenoxy moiety. Its structure can be represented as follows:

This configuration contributes to its interactions with biological systems, particularly in enzyme inhibition and receptor binding.

Biological Activity Overview

This compound has been studied for its potential pharmacological effects, particularly in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of piperidine compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 4-(2-Fluoro-4-nitrophenoxy)piperidine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria .

- Neurological Applications : The compound is being explored as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural modifications may enhance drug efficacy and specificity for conditions such as depression, anxiety, and other related disorders .

Antibacterial Studies

A study highlighted the antibacterial activity of piperidine derivatives, including those with nitro substitutions. The presence of electron-withdrawing groups like nitro on the aromatic ring significantly increased antibacterial potency. The MIC values for these compounds were documented as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

This data indicates a promising potential for developing new antimicrobial agents based on this compound .

Neurological Research

In neurological applications, compounds derived from piperidine have been linked to serotonin metabolism regulation, which is crucial for treating mood disorders. The exploration into their pharmacokinetic profiles suggests that these compounds could lead to significant advancements in treating conditions like irritable bowel syndrome and other serotonin-related disorders .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, which could provide therapeutic benefits in conditions characterized by excessive inflammation .

- Receptor Binding : Studies suggest that modifications on the piperidine ring can enhance binding affinity to neurotransmitter receptors, thereby influencing neurotransmission and potentially alleviating symptoms associated with various neurological disorders .

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride in a laboratory setting?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between piperidine derivatives and halogenated aromatic precursors under controlled conditions. Key steps include:

- Using anhydrous solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to facilitate the reaction .

- Purification via recrystallization or column chromatography to isolate the hydrochloride salt .

- Monitoring reaction progress with TLC or HPLC to ensure intermediate formation .

- Safety : Conduct reactions in a fume hood with PPE (gloves, goggles) due to potential irritancy and toxicity .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 4°C to prevent hygroscopic degradation .

- Handling : Avoid contact with strong oxidizers; use local exhaust ventilation to minimize inhalation risks .

- Stability : Perform periodic stability tests using thermal analysis (TGA/DSC) to detect decomposition .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated for analogous nitro-phenoxy compounds .

- NMR spectroscopy : Use H/C NMR to verify substitution patterns and hydrogen bonding interactions .

- IR spectroscopy : Identify functional groups (e.g., nitro, fluoro) via characteristic absorption bands .

Q. What are the primary hazards associated with this compound, and what PPE is essential?

- Methodological Answer :

- Hazards : Potential irritancy to skin/eyes and toxicity upon ingestion or inhalation .

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respirators if ventilation is inadequate .

Q. How can the purity of this compound be assessed post-synthesis?

- Methodological Answer :

- Chromatography : Employ reversed-phase HPLC with a C18 column (UV detection at 254 nm) .

- Elemental analysis : Validate stoichiometry of C, H, N, and Cl .

Advanced Research Questions

Q. What experimental strategies can optimize the yield in multi-step synthesis?

- Methodological Answer :

- Reactor design : Use flow chemistry to enhance mixing and heat transfer for exothermic steps .

- Computational optimization : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and identify rate-limiting steps .

Q. How can kinetic studies elucidate the reaction mechanism of this compound’s formation?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare to distinguish between SN1 and SN2 mechanisms .

- Intermediate trapping : Use quenching agents (e.g., methanol) to isolate and characterize transient species .

Q. What methodologies are suitable for analyzing thermal stability and decomposition pathways?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Monitor mass loss under controlled heating to identify decomposition temperatures .

- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile decomposition products .

Q. How can computational tools predict reactivity in novel reactions?

- Methodological Answer :

- DFT calculations : Model transition states to predict regioselectivity in substitution reactions .

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

Q. How to resolve contradictions between theoretical and experimental reactivity data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。